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Compound of Interest

[3-
(Dimethylamino)phenyllmethanol

Cat. No. B1265762

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for [3-
(Dimethylamino)phenyllmethanol, a compound of interest in various research and
development applications. Due to the limited availability of published experimental spectra for
this specific molecule, this document presents predicted data based on established
spectroscopic principles and analysis of structurally related compounds. It also outlines the
standard experimental protocols for obtaining such data.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for [3-(Dimethylamino)phenyllmethanol. These
predictions are derived from the analysis of functional groups and the overall molecular
structure.

Table 1: Predicted *H NMR Spectral Data for [3-(Dimethylamino)phenylJmethanol
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Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~7.2 t 1 Ar-H
~6.7-6.8 m 3 Ar-H

~4.6 S 2 -CH20H

~2.9 s 6 -N(CHs)2
Variable (broad) s 1 -OH

Table 2: Predicted 3C NMR Spectral Data for [3-(Dimethylamino)phenyllmethanol

Chemical Shift (6) ppm Assignment
~151 Ar-C-N

~142 Ar-C-CHz20H
~129 Ar-C-H

~117 Ar-C-H

~113 Ar-C-H

~112 Ar-C-H

~65 -CHz0H

~40 -N(CHs)2

Table 3: Predicted IR Spectral Data for [3-(Dimethylamino)phenyllmethanol
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Wavenumber (cm~?) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (alcohol)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium Aliphatic C-H stretch
1600-1450 Medium-Strong Aromatic C=C stretch
1350-1250 Strong C-N stretch (aromatic amine)
1250-1000 Strong C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (Electron lonization) Data for [3-
(Dimethylamino)phenyllmethanol

m/z Possible Fragment
151 [M]* (Molecular lon)
134 [M-OH]*

122 [M-CH2OH]*

106 [M-N(CHs)z]*

91 [C7H7]* (Tropylium ion)

Spectral Interpretation

H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the benzylic methylene protons, the dimethylamino protons, and the hydroxyl proton.
The aromatic region will likely display a complex splitting pattern due to the meta-substitution.
The methylene protons adjacent to the hydroxyl group will appear as a singlet, and the six
protons of the dimethylamino group will also be a singlet. The hydroxyl proton signal is often
broad and its chemical shift can vary with concentration and solvent.

13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the
different carbon environments in the molecule. The carbon attached to the nitrogen will be
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significantly downfield, as will the aromatic carbon bearing the methylene alcohol group. The
two methyl carbons of the dimethylamino group will be equivalent and appear as a single peak.

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band
typical of alcohols.[1][2][3][4][5] Aromatic C-H and C=C stretching vibrations will also be
present.[1] A strong C-N stretching absorption will indicate the presence of the aromatic amine,
and a strong C-O stretching band will confirm the primary alcohol functionality.[2]

Mass Spectrometry: In electron ionization mass spectrometry, the molecular ion peak is
expected at m/z 151. Common fragmentation pathways for benzyl alcohols include the loss of
the hydroxyl group and alpha cleavage.[6] For this molecule, fragmentation may also involve
the loss of the dimethylamino group or rearrangement to form the stable tropylium ion.

Experimental Protocols
The following are detailed methodologies for obtaining the spectral data described above.
Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of [3-(Dimethylamino)phenyllmethanol in
approximately 0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR
tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:

o Tune and shim the spectrometer to the deuterium lock signal of the solvent.

o Acquire the 1H spectrum using a standard pulse sequence.

o Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12
ppm).

o Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
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o Switch the probe to the 3C frequency.
o Acquire the 13C spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to encompass the expected carbon chemical shifts (typically 0-220

ppm).

o Alarger number of scans will be required compared to *H NMR due to the lower natural

abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Reference the spectra to the residual solvent peak or an internal
standard (e.g., TMS).

Infrared (IR) Spectroscopy
e Sample Preparation:

o Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the
compound between two salt plates (e.g., NaCl or KBr).

o Solid (KBr Pellet): If the sample is a solid, grind a small amount of the compound with dry
potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

o Attenuated Total Reflectance (ATR): Place a small amount of the sample directly on the
ATR crystal. This method requires minimal sample preparation.[7]

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the prepared sample in the spectrometer's beam path.

o Acquire the sample spectrum over the desired wavenumber range (typically 4000-400
cm™1).

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/pdf/Application_Note_Characterization_of_Benzyl_PEG36_alcohol_and_its_Derivatives.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265762?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Co-add multiple scans to improve the signal-to-noise ratio.

o Data Processing: The instrument software will automatically ratio the sample spectrum to the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a volatile compound like [3-(Dimethylamino)phenyllmethanol, direct insertion or
injection into a gas chromatograph coupled to the mass spectrometer (GC-MS) is suitable.

e |onization:

o Electron lonization (El): Bombard the sample with a high-energy electron beam (typically
70 eV) to induce ionization and fragmentation. This is a common technique for structural
elucidation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: An electron multiplier or other detector records the abundance of ions at each m/z
value.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The fragmentation pattern provides valuable information about the molecular structure. The
positive identification of benzyl alcohol and its derivatives can be achieved by observing a
distinct molecular ion and characteristic fragment peaks.[8]

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for spectroscopic analysis and a
conceptual representation of the analytical process.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship in spectral data analysis for structural verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b1265762#3-dimethylamino-phenyl-
methanol-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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